1-(4-Fluorobenzenesulfonyl)-1,4-diazepane
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Overview
Description
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane is an organic compound characterized by the presence of a diazepane ring substituted with a 4-fluorobenzenesulfonyl group
Scientific Research Applications
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for “4-Fluorobenzenesulfonyl chloride” indicates that it causes severe skin burns and eye damage. Precautionary measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nitration of the benzene ring would yield nitro-substituted derivatives.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding.
Comparison with Similar Compounds
1-(4-Chlorobenzenesulfonyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromobenzenesulfonyl)-1,4-diazepane: Contains a bromine atom, which can affect its reactivity and applications.
1-(4-Methylbenzenesulfonyl)-1,4-diazepane: The methyl group provides different electronic properties compared to the fluorine atom.
Uniqueness: 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDIFWYHRMGHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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